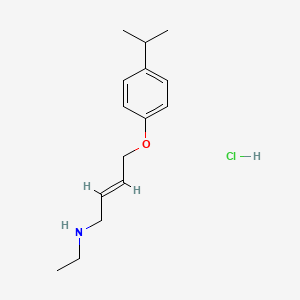![molecular formula C27H30N2O B6078665 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B6078665.png)
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide, also known as BMB, is a small molecule that has been synthesized and studied for its potential as a therapeutic agent. BMB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition leads to the activation of certain genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for further research in these areas.
実験室実験の利点と制限
One advantage of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide is that it has been shown to have a high degree of selectivity for certain enzymes and signaling pathways, making it a promising candidate for further research as a therapeutic agent. One limitation of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide is that it has not yet been extensively studied in vivo, and further research is needed to determine its potential efficacy and safety as a therapeutic agent.
将来の方向性
There are several potential future directions for research on 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide. One area of research could focus on the use of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide as a potential treatment for cancer, either alone or in combination with other therapies. Another area of research could focus on the use of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to determine the potential side effects and toxicity of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide, as well as its potential interactions with other drugs.
合成法
The synthesis of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide involves several steps, including the reaction of 4-benzylpiperidine with 2-methylbenzoyl chloride to form the intermediate 4-benzyl-N-(2-methylphenyl) piperidine-4-carboxamide. This intermediate is then reacted with formaldehyde and hydrogen chloride to form the final product, 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide.
科学的研究の応用
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide has been studied for its potential as a therapeutic agent in a variety of scientific research applications. One area of research has focused on the use of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide as a potential treatment for cancer. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this area.
特性
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O/c1-21-7-5-6-10-26(21)28-27(30)25-13-11-24(12-14-25)20-29-17-15-23(16-18-29)19-22-8-3-2-4-9-22/h2-14,23H,15-20H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWWXYXUTLHZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-(2-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-methylbutyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6078598.png)


![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N',N'-dimethylsuccinamide](/img/structure/B6078622.png)
![N-(4-bromophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6078630.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine](/img/structure/B6078637.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-(3-methoxyphenyl)pyrrolidine](/img/structure/B6078639.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1-piperidinylmethyl)piperidine](/img/structure/B6078641.png)

![2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B6078650.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6078659.png)
![5-ethyl-4-{1-[(2-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6078680.png)